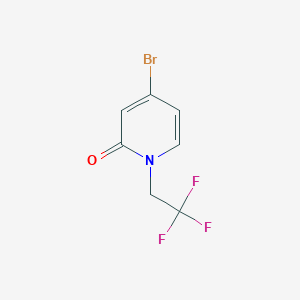

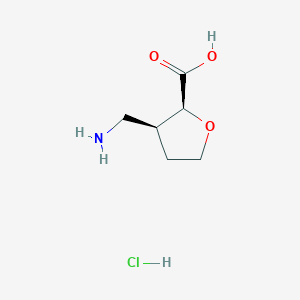

![molecular formula C15H19N3O3 B2667489 Tert-butyl [2-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]carbamate CAS No. 1822867-13-9](/img/structure/B2667489.png)

Tert-butyl [2-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Tert-butyl [2-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]carbamate” is a complex organic compound. It contains a tert-butyl group, which is a branched alkyl group, a phenyl group, which is a type of aromatic hydrocarbon, and a 1,2,4-oxadiazole ring, which is a type of heterocyclic compound .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-oxadiazole ring and the attachment of the tert-butyl and phenyl groups. The exact synthesis process would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tert-butyl group would likely add bulk to the molecule, while the phenyl group and the 1,2,4-oxadiazole ring would contribute to its aromaticity .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the tert-butyl group could potentially undergo reactions such as oxidation or elimination, while the phenyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the presence of the polar 1,2,4-oxadiazole ring and the nonpolar tert-butyl and phenyl groups .Applications De Recherche Scientifique

Delayed Luminescence and OLEDs

One of the significant applications is in the field of organic light-emitting diodes (OLEDs). Research by Cooper et al. (2022) explores derivatives of 1,3,4-oxadiazole, demonstrating their utility in creating high-efficiency OLEDs with delayed luminescence properties. This study highlights the importance of such compounds in developing advanced electronic devices with improved light-emitting characteristics (Cooper et al., 2022).

Solid State Synthesis and Fluorescence

Another application is found in the synthesis and study of fluorescence properties of 1,3,4-oxadiazole derivatives. Wei Huang (2007) focused on the photophysical behavior of these compounds, revealing their potential in emitting distinct fluorescence colors under specific conditions, which can be crucial for optical materials and sensors (Huang Wei, 2007).

Host Materials for OLEDs

Guan et al. (2006) synthesized new oxadiazole-substituted carbazole derivatives used as host materials in OLEDs. These materials demonstrated significant electroluminescent efficiencies, making them suitable for red triplet emitter applications in OLED technology (Guan et al., 2006).

Antimicrobial Activity

Research on the antimicrobial activity of 1,3,4- Oxadiazoles-2-thione and 1,2,4-Triazoles derivatives from Tert-Butyl Carbazate by Ghoneim and Mohamed (2013) indicates the potential of these compounds in developing new antimicrobial agents. This study suggests the broad applicability of such chemical structures in medical chemistry (Ghoneim & Mohamed, 2013).

Heat Treatment Effects on Electroluminescent Performance

Wang et al. (2014) explored the impact of heat treatment on the photophysical properties and electroluminescent performance of oxadiazole derivatives. Their findings demonstrate how thermal processing can enhance the emission efficiency of these compounds, further emphasizing their role in the development of high-performance OLEDs (Wang et al., 2014).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-[2-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-9-6-7-11(13-16-10(2)18-21-13)8-12(9)17-14(19)20-15(3,4)5/h6-8H,1-5H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVSNLKTDXIDSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC(=NO2)C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

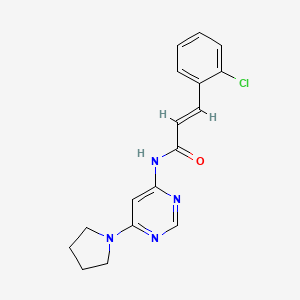

![1-(3,4-Dimethylphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2667407.png)

![8-Thiabicyclo[3.2.1]octane-3-thiol](/img/structure/B2667408.png)

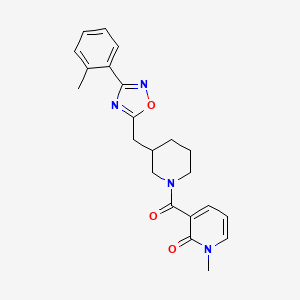

![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide](/img/structure/B2667418.png)

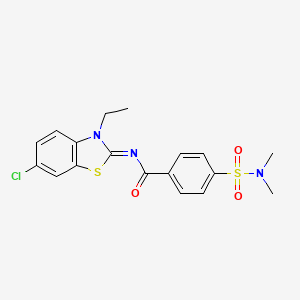

![1-[2-(1-Methylpyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2667419.png)

![7-Fluoro-3-[[1-(1,3-oxazol-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2667420.png)

![Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate](/img/structure/B2667421.png)

![Methyl 2-(furan-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2667427.png)